molecular formula C10H9N3O2 B1453059 5,6-Dimethoxy-1H-indazole-3-carbonitrile CAS No. 29281-09-2

5,6-Dimethoxy-1H-indazole-3-carbonitrile

Cat. No.: B1453059
CAS No.: 29281-09-2
M. Wt: 203.2 g/mol
InChI Key: CQZODNCIALRSDY-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C10H9N3O2. It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole.

Preparation Methods

The synthesis of 5,6-Dimethoxy-1H-indazole-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a hydrazone, in the presence of an acid catalyst. The reaction conditions often include the use of solvents like toluene and reagents such as p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5,6-Dimethoxy-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

5,6-Dimethoxy-1H-indazole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5,6-Dimethoxy-1H-indazole-3-carbonitrile can be compared with other similar compounds, such as:

    5,6-Dimethoxyindole: Another indole derivative with similar structural features but different chemical properties.

    1H-indazole-3-carbonitrile: A related compound with a different substitution pattern on the indazole ring.

    5,6-Dimethoxy-2H-indazole:

Properties

IUPAC Name

5,6-dimethoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-14-9-3-6-7(4-10(9)15-2)12-13-8(6)5-11/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZODNCIALRSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696150
Record name 5,6-Dimethoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29281-09-2
Record name 5,6-Dimethoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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